molecular formula C11H10ClN3O3S2 B027950 2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 104246-27-7

2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B027950
CAS RN: 104246-27-7
M. Wt: 331.8 g/mol
InChI Key: NSUHLTKMBRDPDN-UHFFFAOYSA-N
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Description

“2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C11H10ClN3O3S2 . It is a pale yellow crystal with a molecular weight of 331.8 g/mol . This compound has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” includes a thiazole ring, which is a five-membered ring containing two heteroatoms . The compound also contains a sulfonyl group and an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” include a molecular weight of 331.8 g/mol, and an exact mass of 330.9852112 g/mol . The compound is a pale yellow crystal .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

This compound has been identified to exhibit significant analgesic and anti-inflammatory activities . It’s particularly relevant in the field of medicinal chemistry where managing pain and inflammation is crucial. The thiazole moiety present in the compound is associated with these biological activities .

Proteomics Research

As a specialty product in proteomics research, this compound is used for the study of proteomes and their functions. The specific interactions and pathways in which this compound is involved can be elucidated through advanced proteomic techniques .

Synthesis of Sulfonamide Derivatives

The compound serves as a precursor in the synthesis of various sulfonamide derivatives. These derivatives are explored for their potential pharmacological properties, including their use as antibacterial agents due to the presence of the sulfonyl group .

Development of Therapeutic Agents

The structural features of this compound make it a candidate for the development of new therapeutic agents. Its ability to bind to certain proteins could be harnessed to create drugs with specific targets within the body .

Agricultural Chemistry

In agricultural chemistry, compounds like this are investigated for their potential use as herbicides or pesticides. The thiazole component is known to contribute to the bioactivity against various pests and weeds .

Chemical Biology

In chemical biology, this compound can be used as a molecular probe to understand biological processes at the chemical level. It can help in mapping out biological pathways and identifying key interactions within cells .

Material Science

The compound’s unique structure may also be studied in material science for the development of novel materials with specific properties, such as enhanced durability or specialized conductivity .

Analytical Chemistry

Lastly, in analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses to quantify or detect the presence of other substances, due to its distinct chemical signature .

Future Directions

The future directions for research on “2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” could include further investigation into its potential biological activities, such as its cytotoxic efficacy against different cancer cell lines . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

properties

IUPAC Name

2-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S2/c12-7-10(16)14-8-1-3-9(4-2-8)20(17,18)15-11-13-5-6-19-11/h1-6H,7H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUHLTKMBRDPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352219
Record name 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

CAS RN

104246-27-7
Record name 2-Chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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